molecular formula C13H19ClN2 B12819254 1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine

1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine

Cat. No.: B12819254
M. Wt: 238.75 g/mol
InChI Key: JIADFQQKSWOJAO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 4-chlorobenzyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the piperidine ring with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    N-Methylation: The final step is the methylation of the nitrogen atom in the piperidine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H19ClN2/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3

InChI Key

JIADFQQKSWOJAO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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